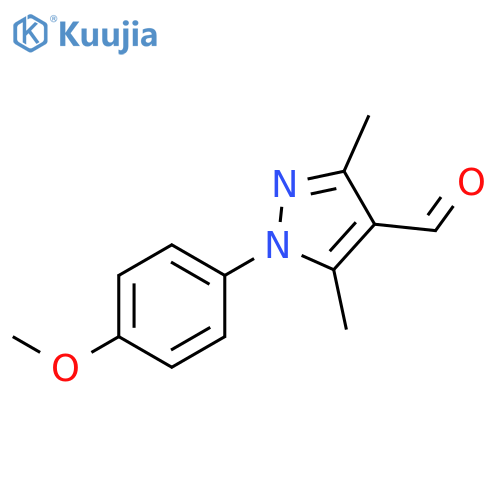

Cas no 1177195-12-8 (1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

1177195-12-8 structure

商品名:1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS番号:1177195-12-8

MF:C13H14N2O2

メガワット:230.262463092804

MDL:MFCD11938652

CID:5097890

PubChem ID:39247763

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- 1H-Pyrazole-4-carboxaldehyde, 1-(4-methoxyphenyl)-3,5-dimethyl-

-

- MDL: MFCD11938652

- インチ: 1S/C13H14N2O2/c1-9-13(8-16)10(2)15(14-9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3

- InChIKey: LPRRTGSYYWBDDW-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(OC)C=C2)C(C)=C(C=O)C(C)=N1

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2130-0105-5g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95%+ | 5g |

$1119.0 | 2023-09-06 | |

| Life Chemicals | F2130-0105-2.5g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95%+ | 2.5g |

$746.0 | 2023-09-06 | |

| Enamine | EN300-239011-0.05g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95% | 0.05g |

$348.0 | 2024-06-19 | |

| Enamine | EN300-239011-1.0g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95% | 1.0g |

$414.0 | 2024-06-19 | |

| Enamine | EN300-239011-0.1g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95% | 0.1g |

$364.0 | 2024-06-19 | |

| Enamine | EN300-239011-5g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 5g |

$1199.0 | 2023-09-15 | ||

| Ambeed | A1076962-1g |

1-(4-Methoxy-phenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde |

1177195-12-8 | 95% | 1g |

$341.0 | 2024-04-26 | |

| Life Chemicals | F2130-0105-0.25g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95%+ | 0.25g |

$336.0 | 2023-09-06 | |

| TRC | M130931-1g |

1-(4-methoxyphenyl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde |

1177195-12-8 | 1g |

$ 550.00 | 2022-06-04 | ||

| Enamine | EN300-239011-0.5g |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

1177195-12-8 | 95% | 0.5g |

$397.0 | 2024-06-19 |

1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1177195-12-8 (1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) 関連製品

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量